N-(二十六烷酰氧基)琥珀酰亚胺

描述

Succinimide derivatives are a class of organic compounds known for their utility in synthetic organic chemistry, including applications in catalysts, pharmaceuticals, and material science. Their versatility arises from the succinimide moiety, which can participate in a variety of chemical reactions, offering pathways for modification and functionalization.

Synthesis Analysis

The synthesis of succinimide derivatives can vary widely depending on the desired functional groups and target molecules. One common approach involves the reaction of succinic anhydride with amines or other nucleophiles, leading to N-substituted succinimides. For example, N-hydroxyethyl succinimide can be synthesized from 2-oxazolidinone and succinic anhydride at elevated temperatures, yielding an 80% product (Pitkänen et al., 1988).

Molecular Structure Analysis

The molecular structure of succinimide derivatives is characterized by the succinimide ring, which contributes to their chemical stability and reactivity. Crystal structure determinations, such as those performed by Pitkänen et al., provide insight into the geometric parameters that define these molecules, including bond lengths, angles, and dihedral angles.

Chemical Reactions and Properties

Succinimide derivatives participate in a variety of chemical reactions, including acylation, halogenation, and cyclization processes. They can act as intermediates for further chemical transformations, such as the synthesis of glycoconjugates through covalent coupling (Andersson & Oscarson, 1993). Their reactivity is also exploited in catalyst-free halogenation of α-diazocarbonyl compounds, leading to the formation of 3-halooxindoles or vinyl halides (Ma, Xing, & Hu, 2016).

Physical Properties Analysis

The physical properties of succinimide derivatives, including melting points, solubility, and crystallinity, are influenced by the nature of the substituents attached to the succinimide ring. For instance, studies on the synthesis and crystal structure of N-(1-naphthyl)succinimide revealed a melting point around 10°C higher than documented values, indicating the impact of molecular structure on physical properties (Wang et al., 2009).

科学研究应用

化学选择性三甲基甲硅烷基化:琥珀酰亚胺-N-磺酸(SuSA)在温和的反应条件下作为醇和酚的化学选择性三甲基甲硅烷基化的温和、高效且可重复使用的催化剂 (Shirini 和 Khaligh,2011)。

苯并恶嗪衍生物的合成:已经实现了 N-(芳基硫基)琥珀酰亚胺与邻乙烯基苯胺的有效酸介导的氧硫化,从而合成各种芳基硫基键合的苯并恶嗪衍生物 (Chaitanya 和 Anbarasan,2018)。

抗胆碱酯酶和抗氧化潜力:琥珀酰亚胺的酮酯衍生物表现出有希望的抗胆碱酯酶和抗氧化潜力,可能有助于阿尔茨海默病的管理 (Sadiq 等人,2015)。

聚酰亚胺合成:琥珀酰亚胺环的存在增加了羟基苯基化合物对六亚甲基四胺的反应性,为复杂的聚酰亚胺体系提供了模型 (Caulfield 等人,1998)。

药用特性:琥珀酰亚胺表现出多种药用特性,包括抗惊厥、抗炎、抗肿瘤和抗微生物作用,它们的构效关系(SAR)分析提供了对潜在靶点的见解 (Zhao 等人,2020)。

抗炎、抗胆碱酯酶和抗糖尿病评价:琥珀酰亚胺的氰基乙酸酯衍生物显示出作为抗炎、抗胆碱酯酶和抗糖尿病剂的潜力,表明可能的药物开发 (Pervaiz 等人,2022)。

安全和危害

未来方向

属性

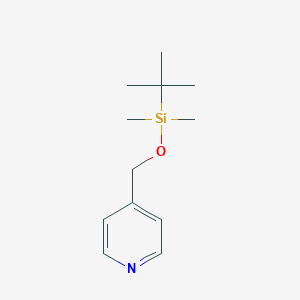

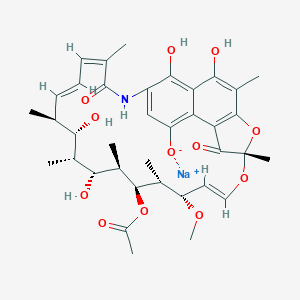

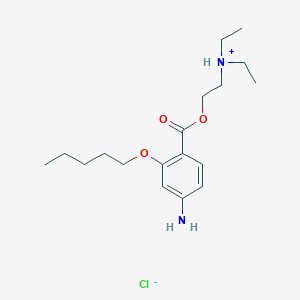

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) hexacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-31-28(32)26-27-29(31)33/h2-27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTCVLLRTUELJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464612 | |

| Record name | HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Hexacosanoyloxy)succinimide | |

CAS RN |

22102-68-7 | |

| Record name | HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)

![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)